N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine

Description

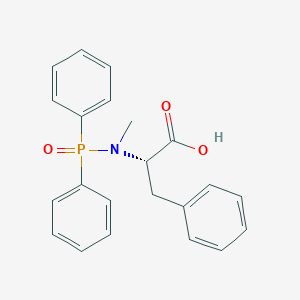

N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine is a chemically modified amino acid derivative characterized by a diphenylphosphoryl group attached to the nitrogen atom of N-methyl-L-phenylalanine. The phosphoryl group (P=O) enhances hydrophobicity and may facilitate coordination with metal ions, making it relevant in luminescent materials or asymmetric catalysis .

Properties

CAS No. |

62316-83-0 |

|---|---|

Molecular Formula |

C22H22NO3P |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(2S)-2-[diphenylphosphoryl(methyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C22H22NO3P/c1-23(21(22(24)25)17-18-11-5-2-6-12-18)27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3,(H,24,25)/t21-/m0/s1 |

InChI Key |

AEWJPPXOVVCHSA-NRFANRHFSA-N |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include:

Solvents: Organic solvents such as dichloromethane or toluene.

Catalysts: Chiral phosphoric acids or metal-based catalysts.

Temperature: Controlled temperatures ranging from -20°C to room temperature.

Reagents: Diphenylphosphoryl chloride, methylamine, and phenylpropanoic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and yield. The purification process typically includes crystallization and chromatography techniques to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the diphenylphosphoryl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the diphenylphosphoryl group.

Scientific Research Applications

(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets. The diphenylphosphoryl group can act as a ligand, binding to metal centers or enzyme active sites. The methylamino group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and selectivity. The phenylpropanoic acid backbone provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

N-Phthaloyl-L-phenylalanine

N-Acetyl-L-phenylalanine

- Structure: Contains an acetyl group (-COCH₃) on the amino nitrogen.

- Properties :

- Applications : Common in metabolic studies and as a precursor for bioactive peptides .

- Contrast : The acetyl group offers minimal steric hindrance, enabling faster reaction kinetics in peptide coupling compared to bulkier phosphoryl or phthaloyl derivatives .

N-[(Trimethylamine-boryl)carbonyl]-L-phenylalanine

- Structure : Incorporates a boron-containing trimethylamine-boryl group.

- Properties: Exhibits moderate synthetic yields (~50–60%) using triphenylphosphine/carbon tetrachloride coupling .

- Applications : Investigated for tumor-targeting drug delivery due to boron’s NCT compatibility .

- Contrast : The boronated group introduces distinct electronic properties (e.g., Lewis acidity) absent in phosphoryl or acetyl analogs, broadening biomedical applications .

Phosphonic Acid Analogues of Homophenylalanine

- Structure : Phosphonate (PO₃R₂) or phosphonic acid (PO₃H₂) groups replace the carboxylate in phenylalanine.

- Properties :

- Applications : Enzyme inhibitors for diseases like hypertension or HIV .

- Contrast: Unlike the phosphoryl group, phosphonic acids are non-hydrolyzable and exhibit stronger chelation with divalent metals (e.g., Zn²⁺) .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Phosphorylated and boronated derivatives require specialized coupling agents (e.g., DCC/HOBt or triphenylphosphine/CCl₄), whereas acetylated analogs are simpler to synthesize .

- Biological Activity : The diphenylphosphoryl group’s hydrophobicity may enhance blood-brain barrier penetration compared to polar phosphonic acids .

- Material Science : The diphenylphosphoryl group in lanthanide complexes (e.g., Eu³⁺/Tb³⁺) enhances luminescence quantum yields by forming hydrophobic shells around metal centers .

Biological Activity

N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine is a synthetic compound that integrates a diphenylphosphoryl group with a methylated L-phenylalanine structure. This unique configuration contributes to its biological activity, particularly in medicinal chemistry and biochemistry. The compound's potential applications are linked to its structural similarity to amino acids and peptides, which can influence various biological pathways.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 305.30 g/mol. The diphenylphosphoryl group enhances the compound's reactivity and interaction with biological systems, making it a subject of interest in pharmacological research.

Research indicates that compounds containing phosphoryl groups can exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds display significant antibacterial and antifungal properties. For instance, derivatives of diphenylphosphoryl compounds were tested against various strains of bacteria and fungi, demonstrating higher efficacy than standard antibiotics like ciprofloxacin and fluconazole .

- Enzyme Inhibition : The presence of the phosphoryl group may facilitate interactions with enzymes, potentially leading to inhibition of specific metabolic pathways. For example, phenylalanine derivatives have been studied for their effects on phenylalanine hydroxylase, an enzyme critical in amino acid metabolism .

Antimicrobial Activity

A study conducted on related phosphonamide compounds revealed their in vitro antibacterial and antifungal activities against several Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values ranged from 0.7 to 1.8 µg/mL, indicating potent activity compared to established antibiotics .

| Compound | MIC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| This compound | 0.7 - 1.8 | 2.0 | 0.1 |

| Ciprofloxacin | 1.0 | 4.0 | - |

| Fluconazole | 2.5 | 5.0 | - |

Case Studies

In one notable case study, researchers synthesized various diphenylphosphoryl derivatives and evaluated their biological activities through thermal proteome profiling and chemoproteomics approaches. These methods allowed for the identification of potential off-target effects and provided insights into the broader implications of these compounds on cellular metabolism .

Applications in Drug Development

The structural characteristics of this compound suggest its potential as a scaffold for developing new therapeutic agents. Its ability to inhibit enzymes involved in amino acid metabolism positions it as a candidate for treating metabolic disorders related to amino acid dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.